molecular formula C6H10F3NO B1445252 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol CAS No. 1290042-76-0

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol

Cat. No. B1445252
CAS RN: 1290042-76-0
M. Wt: 169.14 g/mol
InChI Key: CBOOVKDKSNRMRF-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol”, also known as TFP, is a synthetic compound belonging to the class of pyrrolidinols. It has a molecular weight of 169.14 and a molecular formula of C6H10F3NO .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol group attached to a trifluoroethyl group . This structure is likely to influence its physical and chemical properties, as well as its reactivity.


Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .

Scientific Research Applications

Spectroscopic and Physicochemical Properties

The spectroscopic and physicochemical properties of derivatives of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, specifically focusing on intramolecular hydrogen bonding and its effect on molecular conformation, have been studied. For instance, Laurella and Erben (2016) investigated the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which are closely related to 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, highlighting the role of hydrogen bonding in defining molecular structure (Laurella & Erben, 2016).

Organocatalysis

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol derivatives have been utilized in organocatalysis. Cui Yan-fang (2008) discussed the use of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, for catalyzing asymmetric Michael addition reactions. This highlights the role of such compounds in facilitating chemical reactions with high selectivity and yield (Cui Yan-fang, 2008).

Pharmaceutical Synthesis

The compound has applications in the synthesis of pharmaceuticals. Su et al. (2016) described the synthesis of 2′-Trifluoromethylated spiro-pyrrolidine-3,3′-oxindoles, demonstrating the incorporation of the trifluoromethyl group into spiro-pyrrolidine derivatives, which are important in drug development (Su et al., 2016). Similarly, You et al. (2018) explored the synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, which are significant for their potential in pharmaceutical applications (You et al., 2018).

Electrochemical and Optical Properties

Li et al. (2012) investigated the optical and electrochemical properties of fulleropyrrolidines containing the trifluoromethyl group, indicating potential applications in photovoltaic conversion materials due to their enhanced fluorescence and electrochemical properties (Li et al., 2012).

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOOVKDKSNRMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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